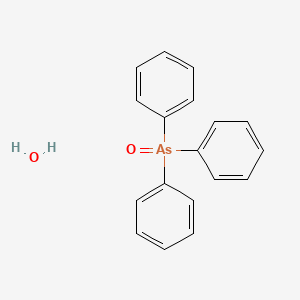

Triphenylarsine oxide hydrate

Description

Evolution of Organoarsenic Chemistry: A Research Trajectory

Organoarsenic chemistry, the study of compounds containing carbon-arsenic bonds, has a rich and influential history that has impacted various scientific fields. usa-journals.comwikipedia.org The journey of this chemical sub-discipline began over two centuries ago and has provided significant insights into fundamental chemical concepts such as valency and aromaticity. usa-journals.comrsc.org

The first recognized organoarsenic compound was the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine), first synthesized by Louis Claude Cadet in 1760 by heating arsenic oxide with potassium acetate. wikipedia.orgrsc.org This event is sometimes marked as the creation of the first synthetic organometallic compound. wikipedia.org The composition of cacodyl was later established by Robert Wilhelm Bunsen in 1843. rsc.org Early work in this field, notably by Edward Frankland, who coined the term 'organometallic', was crucial in developing the concept of valency by observing the number of organic groups that could attach to a metal atom. rsc.org

The trajectory of organoarsenic research took a significant turn with the work of Paul Ehrlich, who synthesized hundreds of organoarsenic compounds in his search for a treatment for syphilis. uvm.edu This effort led to the development of Salvarsan, one of the earliest successful pharmaceuticals, which earned Ehrlich a Nobel Prize. wikipedia.org For a period, organoarsenic compounds were explored for various medical applications, including antibiotics like Solarson. wikipedia.org

Following these early successes, industrial applications emerged, with organoarsenic compounds being used as insecticides, herbicides, and fungicides. usa-journals.comwikipedia.org However, growing concerns about their environmental and health impacts have led to a decline in these applications. usa-journals.comwikipedia.org Despite their toxicity, the study of organoarsenic compounds continues, with research into biomolecules containing arsenic and their roles in nature. usa-journals.com Recently, new synthetic methods have been developed to more safely access functional organoarsenic compounds, sparking renewed interest in arsenic-containing π-conjugated molecules and polymers. researchgate.net

A summary of key historical developments is presented in the table below.

Interactive Table: Key Milestones in Organoarsenic Chemistry| Year | Discovery/Development | Key Figure(s) | Significance |

|---|---|---|---|

| 1760 | Synthesis of cacodyl (tetramethyldiarsine) | Louis Claude Cadet | First synthetic organometallic compound reported. wikipedia.orgrsc.org |

| 1843 | Established the composition of cacodyl | Robert Wilhelm Bunsen | Furthered the understanding of early organoarsenic compounds. rsc.org |

| ~1850s | Coined the term 'organometallic' and developed the concept of valency | Edward Frankland | Laid the theoretical groundwork for organometallic chemistry. rsc.org |

| 1859 | Synthesis of atoxyl, the first effective artificial organoarsenic drug | Antoine Béchamp | Paved the way for medicinal applications of organoarsenicals. nih.gov |

Significance of Triphenylarsine (B46628) Derivatives in Contemporary Chemical Research

Triphenylarsine and its derivatives are important compounds in modern chemical research, primarily utilized in organic synthesis and coordination chemistry. wikipedia.orgchemeurope.com Triphenylarsine (AsPh₃) is a colorless crystalline solid that serves as a versatile ligand and reagent. wikipedia.org Its pyramidal structure and the lone pair of electrons on the arsenic atom allow it to act as a ligand, similar to phosphines but less basic. usa-journals.comwikipedia.org

In the realm of organic synthesis, triphenylarsine is notably used as a ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. usa-journals.com It is also a precursor for preparing arsonium (B1239301) ylides, which are used in reactions like the synthesis of cyclopropane (B1198618) derivatives. usa-journals.com Furthermore, triphenylarsine is the starting material for the synthesis of tetraphenylarsonium chloride, a useful precipitating agent in analytical chemistry for various anions. wikipedia.orgchemeurope.comsmolecule.com

The coordination chemistry of triphenylarsine is extensive. It forms stable complexes with a variety of transition metals, including rhodium, iridium, and iron. wikipedia.orgchemeurope.comsmolecule.com These complexes are often analogous to their triphenylphosphine (B44618) counterparts and are investigated for their catalytic activities. chemeurope.com For instance, ruthenium complexes containing triphenylarsine have been shown to be effective catalysts for the oxidation of alcohols. researchgate.net

The table below outlines some key applications of triphenylarsine derivatives.

Interactive Table: Applications of Triphenylarsine Derivatives in Research| Derivative/Complex Type | Application Area | Specific Use |

|---|---|---|

| Triphenylarsine (AsPh₃) | Organic Synthesis | Ligand in Pd-catalyzed cross-coupling reactions. usa-journals.com |

| Triphenylarsine (AsPh₃) | Organic Synthesis | Precursor for arsonium ylides. usa-journals.com |

| Tetraphenylarsonium Chloride | Analytical Chemistry | Precipitating agent for anions. wikipedia.orgsmolecule.com |

| Metal-Triphenylarsine Complexes (e.g., [RhCl(AsPh₃)₃]) | Coordination Chemistry / Catalysis | Catalysts for various reactions, such as alcohol oxidation. chemeurope.comresearchgate.net |

Overview of Hydrated Organoarsenic Compounds in Academic Literature

The formation of hydrates is a noted characteristic of certain organoarsenic compounds, particularly those in the As(V) oxidation state. thieme-connect.de The literature indicates that triorganoarsenic(V) derivatives readily form stable hydrates, which in older texts were often formulated as R₃As(OH)₂ and referred to as "dihydroxides". thieme-connect.de This tendency means that strictly anhydrous conditions are required if the non-hydrated oxide is the desired product. thieme-connect.de

Triphenylarsine oxide, the subject of this article, is a prime example of this behavior. It is known to form a monohydrate, which crystallizes from ethanol. chemicalbook.com Recent research has highlighted that triphenylarsine oxide is a powerful hydrogen-bond acceptor, a property that underlies its tendency to form hydrated structures and co-crystals. acs.orgresearchgate.net Its Lewis basicity is higher than its phosphorus analog, triphenylphosphine oxide, allowing it to form stronger hydrogen bonds. acs.orgresearchgate.net

Studies involving the reaction of triphenylarsine with hydrogen peroxide have yielded a crystalline adduct with the composition Ph₃AsO·H₂O₂, which is structurally related to the hydrate (B1144303). researchgate.netrsc.org X-ray diffraction analysis of this adduct reveals a hydrogen-bonded polymeric structure. acs.org The study of hydrated arsenic oxyacid species in aqueous solution through techniques like EXAFS and LAXS has provided detailed information on As-O bond distances and the structure of water molecules hydrogen-bonded to the arsenic center. researchgate.netslu.se These studies distinguish between protonated and non-protonated oxygen atoms by their differing As-O bond lengths. researchgate.net

The physical and chemical properties of the anhydrous form of triphenylarsine oxide are summarized in the table below for reference.

Interactive Table: Physicochemical Properties of Triphenylarsine Oxide| Property | Value |

|---|---|

| IUPAC Name | diphenylarsorylbenzene nih.gov |

| Molecular Formula | C₁₈H₁₅AsO nih.govalfachemic.com |

| Molar Mass | 322.23 g/mol chemicalbook.comnih.gov |

| Appearance | Faintly beige crystals nih.govalfachemic.com |

| Melting Point | 191-193 °C chemicalbook.comalfachemic.com |

| Boiling Point | 468.4 ± 28.0 °C (Predicted) chemicalbook.com |

| Solubility in water | Insoluble nih.govalfachemic.com |

Properties

CAS No. |

24114-40-7 |

|---|---|

Molecular Formula |

C18H17AsO2 |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

diphenylarsorylbenzene;hydrate |

InChI |

InChI=1S/C18H15AsO.H2O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2 |

InChI Key |

PEKWVJLCRIPPBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Triphenylarsine Oxide Hydrate

Advanced Synthetic Routes to Triphenylarsine (B46628) Oxide Hydrate (B1144303) and Related Oxides

The formation of triphenylarsine oxide hydrate involves the oxidation of a triphenylarsine precursor followed by a hydration step. Various methodologies have been developed to achieve this transformation, including the use of different oxidizing agents and the controlled crystallization to form the hydrate.

Oxidation Pathways of Triphenylarsine Precursors: Mechanistic Considerations

The oxidation of triphenylarsine (TPA) to triphenylarsine oxide (TPAO) is a key step in the synthesis of the hydrate. nih.govnih.gov While triphenylarsine is relatively stable in air, it can be readily oxidized by various reagents. thieme-connect.de The mechanism of oxidation can vary depending on the oxidant used.

Kinetic studies on the oxidation of triphenylarsine and its derivatives by peroxodiphosphate and potassium peroxodisulphate have shown that the reactions follow second-order kinetics, being first order in both the oxidant and the triphenylarsine derivative. cdnsciencepub.comcdnsciencepub.comniscpr.res.in The reaction rate is influenced by factors such as the presence of acid, which has a pronounced accelerating effect, and the ionic strength of the medium. cdnsciencepub.comcdnsciencepub.com A general mechanism proposed for these oxidations involves a bimolecular nucleophilic displacement of the substrate on the peroxo ion. cdnsciencepub.comcdnsciencepub.com

The reactivity of triphenyl derivatives of Group V elements in these oxidations follows the order Ph3P > Ph3Sb > Ph3As. cdnsciencepub.comcdnsciencepub.com This trend is attributed to a balance between the availability of d-orbitals for bonding with the peroxide oxygen and the strength of the resulting Group V element-oxygen bond. cdnsciencepub.com

Fungi, such as Trichoderma harzianum, Trichosporon mucoides, and Phanerochaete chrysosporium, have also been found to oxidize triphenylarsine to triphenylarsine oxide. nih.gov This biological oxidation represents a potential pathway for the environmental transformation of organoarsenic compounds. nih.gov

A photo-oxidation method using ex situ generated [¹⁷O₂]dioxygen has also been developed for the synthesis of [¹⁷O]triphenylarsine oxide, providing a route to isotopically labeled compounds. acs.org

Hydration Mechanisms and Controlled Crystallization for Hydrate Formation

Triphenylarsine oxide readily forms a stable monohydrate, Ph₃AsO·H₂O. researchgate.netscispace.com In the crystalline structure of the hydrate, a water molecule is hydrogen-bonded to the oxygen atoms of two triphenylarsine oxide molecules. researchgate.netscispace.com The formation of this hydrate is a crucial step in obtaining the final product.

The conversion of triphenylarsine oxide to its dihydroxide form can occur when heated with water. orgsyn.org However, under normal conditions, it is not considered hygroscopic. orgsyn.org The controlled crystallization process is important for isolating the desired hydrate. For instance, after oxidation of triphenylarsine, the resulting triphenylarsine oxide can be crystallized from a solvent like benzene (B151609) by cooling to yield the product. orgsyn.org Azeotropic distillation can be employed to remove water and facilitate the crystallization of the anhydrous oxide. orgsyn.org

Recent studies have explored the use of triphenylarsine oxide as a strong hydrogen-bond acceptor, leading to the formation of cocrystals with hydrogen peroxide. nih.govacs.orgresearchgate.net These cocrystals exhibit a hydrogen-bonded polymeric structure. nih.govacs.org

Role of Metal Reagents and Green Oxidizing Agents in Synthesis

The synthesis of triphenylarsine oxide often involves the use of metal-containing reagents. acs.orgacs.org For example, oxidation of triphenylarsine with chromium(VI) has been studied, where the active oxidizing species is proposed to be HCrO₃⁺. asianpubs.org The mechanism is suggested to involve a one-electron-transfer process. asianpubs.org

In an effort to develop more environmentally friendly methods, "green" oxidizing agents have been explored. Hydrogen peroxide is a mild and environmentally benign oxidizing agent that has been used for the oxidation of triphenylarsine. orgsyn.orgacs.orgresearchgate.net However, some existing protocols using hydrogen peroxide can require long reaction times and high temperatures. nih.govacs.orgresearchgate.net More efficient procedures have been developed that yield pure triphenylarsine oxide in a shorter time with simple extraction. researchgate.net

Another greener approach involves the use of a molybdenum catalyst, such as sodium molybdate, activated by aqueous hydrogen peroxide. beyondbenign.org This catalytic system offers an alternative to hazardous chromium-based oxidants. beyondbenign.org

Derivatization Strategies and Reactivity of the Arsenic-Oxygen Bond in Triphenylarsine Oxide

The arsenic-oxygen bond in triphenylarsine oxide is a key functional group that allows for further chemical transformations, leading to the formation of other organoarsenic(V) species or the reduction back to triphenylarsine.

Conversion Pathways to Other Organoarsenic(V) Species

Triphenylarsine oxide serves as a precursor for the synthesis of various other organoarsenic(V) compounds. nih.gov For instance, it can be a starting material in the preparation of tetraphenylarsonium chloride, a useful precipitating agent. wikipedia.org The synthesis involves the reaction of triphenylarsine oxide with a Grignard reagent like phenylmagnesium bromide, followed by treatment with hydrochloric acid. orgsyn.orgwikipedia.org

Triphenylarsine oxide can also be converted to dichlorotriphenylarsorane by reacting with acetyl chloride. thieme-connect.de Similarly, treatment with hydrogen chloride can afford the corresponding dichloride. thieme-connect.de These reactions highlight the reactivity of the As=O bond towards electrophiles.

Furthermore, triphenylarsine oxide can be transformed into other degradation products found in the environment, such as phenylarsonic acid. acs.orgresearchgate.net Fungi like Phanerochaete chrysosporium have been shown to transform phenylarsine (B13959437) oxide into phenylarsonic acid. nih.gov

Reduction Methodologies of Triphenylarsine Oxide to Triphenylarsine

The reduction of triphenylarsine oxide back to triphenylarsine is a fundamental transformation in organoarsenic chemistry. thieme-connect.de Several reducing agents can accomplish this deoxygenation. sioc-journal.cn

One effective method involves the use of low-valent titanium. thieme-connect.de Another established procedure utilizes sulfur dioxide in the presence of hydrochloric acid to reduce triorganoarsine oxides. thieme-connect.de These methods provide pathways to regenerate the triphenylarsine ligand, which is widely used in coordination chemistry and organic synthesis. thieme-connect.de

The table below summarizes various synthetic and derivatization reactions involving triphenylarsine oxide.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| Triphenylarsine | Chromium(VI) | Triphenylarsine oxide | Oxidation |

| Triphenylarsine | Potassium Peroxodisulphate | Triphenylarsine oxide | Oxidation |

| Triphenylarsine | Peroxodiphosphate | Triphenylarsine oxide | Oxidation |

| Triphenylarsine | Hydrogen Peroxide | Triphenylarsine oxide | Oxidation |

| Triphenylarsine | Fungi (Trichoderma harzianum) | Triphenylarsine oxide | Biological Oxidation |

| Triphenylarsine oxide | Water | This compound | Hydration |

| Triphenylarsine oxide | Phenylmagnesium bromide, HCl | Tetraphenylarsonium chloride | Derivatization |

| Triphenylarsine oxide | Acetyl chloride | Dichlorotriphenylarsorane | Derivatization |

| Triphenylarsine oxide | Low-valent titanium | Triphenylarsine | Reduction |

| Triphenylarsine oxide | Sulfur dioxide, HCl | Triphenylarsine | Reduction |

Advanced Crystallographic and Solid State Structural Elucidation of Triphenylarsine Oxide Hydrate

Single-Crystal X-ray Diffraction Analysis of Hydrate (B1144303) Structures

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the precise determination of molecular and crystal structures. Its application to triphenylarsine (B46628) oxide hydrate and its cocrystals has provided profound insights into the nature of intermolecular forces, particularly hydrogen bonding, that govern their assembly in the solid state.

Triphenylarsine oxide (Ph₃AsO) is a potent hydrogen-bond acceptor, a characteristic attributed to its high Lewis basicity, which surpasses that of its phosphorus counterpart, triphenylphosphine (B44618) oxide (Ph₃PO). researchgate.netacs.orgnih.gov This strong acceptor capacity is central to the formation of intricate hydrogen-bonding networks in its hydrated forms and cocrystals.

In the cocrystal of triphenylarsine oxide with hydrogen peroxide, which can be considered a structural analogue to a hydrate, SCXRD analysis reveals a complex hydrogen-bonded polymeric structure, specifically [Ph₃AsO·H₂O₂]₂·H₂O₂. acs.org This structure features two hydrogen peroxide molecules hydrogen-bonded to the oxygen atoms of two triphenylarsine oxide molecules. acs.org The six oxygen atoms from these entities collectively adopt a chair-like conformation. acs.org In this arrangement, triphenylarsine oxide acts as a bifurcated hydrogen-bond acceptor. acs.org These dimeric units, [Ph₃AsO·H₂O₂]₂, are further interconnected by an additional "bridging" hydrogen peroxide molecule, creating an extended network. acs.org

The strength of the hydrogen bonds formed by Ph₃AsO is evident in the elongation of the As=O bond upon adduct formation. In cocrystals with gem-di(hydroperoxy)cycloalkanes, this elongation ranges from 0.004 to 0.012 Å, while in the hydrogen peroxide cocrystal, it is even more significant at 0.014 Å. acs.org

The following table summarizes key hydrogen bond distances observed in triphenylarsine oxide cocrystals, illustrating the strong interactions present.

| Donor | Acceptor | Interaction | Distance (Å) | Reference |

| H₂O₂ | O=AsPh₃ | O-H···O | - | acs.org |

| gem-di(hydroperoxy)cycloalkanes | O=AsPh₃ | O-H···O | - | acs.org |

| Phenols | O=AsPh₃ | O-H···O | - | ineos.ac.ru |

Note: Specific distance values for each interaction were not provided in the searched literature.

The crystal structure of cocrystals formed between triphenylarsine oxide and various hydrogen-bond donors, such as phenols, reveals how different donor molecules can influence the resulting architecture. ineos.ac.ru For example, complexation with unsubstituted phenol (B47542) results in a 1.5:1 ratio of phenol to oxide molecules in the crystal lattice. ineos.ac.ru The analysis of these structures provides insight into how molecular recognition and self-assembly processes are directed by the complementary nature of the interacting molecules. ineos.ac.ru

The study of intermolecular interactions is crucial for understanding structure-property relationships in crystalline materials, including properties like solubility, stability, and even conductivity in certain charge-transfer complexes. mdpi.com

Triphenylarsine oxide has been systematically investigated as a cocrystal former with a range of hydrogen-bond donors, most notably hydrogen peroxide and gem-di(hydroperoxy)cycloalkanes. researchgate.netacs.orgnih.gov These studies have yielded high-quality single crystals suitable for X-ray diffraction analysis, allowing for a detailed examination of the resulting supramolecular assemblies. researchgate.netacs.orgnih.gov

A significant finding is the formation of a stable cocrystal with hydrogen peroxide, [Ph₃AsO·H₂O₂]₂·H₂O₂. researchgate.netnih.govacs.org This is noteworthy because it demonstrates the ability of Ph₃AsO to stabilize an otherwise unstable molecule. acs.org The cocrystal exhibits prolonged stability without loss of oxidative power. researchgate.netnih.gov

Furthermore, five new cocrystals of Ph₃AsO with gem-di(hydroperoxy)cycloalkanes (dhp) have been prepared and structurally characterized. acs.orgacs.org In these cocrystals, the hydrogen bonding of two hydroperoxy (OOH) moieties to the oxygen atom of Ph₃AsO is a common feature. acs.org The O–O bond lengths in these cocrystals are consistent with those reported for other organic peroxides. acs.org

Competition experiments have confirmed the superior hydrogen-bond acceptor strength of Ph₃AsO compared to Ph₃PO. researchgate.netnih.gov Ph₃AsO can selectively bind to hydrogen peroxide even in the presence of Ph₃PO and in dilute aqueous solutions, highlighting its utility as a sensitive marker for hydrogen peroxide. researchgate.netnih.gov

The table below presents a summary of structurally characterized cocrystals of triphenylarsine oxide.

| Cocrystal Former | Stoichiometry (Ph₃AsO:Former) | Key Structural Motif | Reference |

| Hydrogen Peroxide (H₂O₂) | 2:3 | Dimeric [Ph₃AsO·H₂O₂]₂ units bridged by H₂O₂ | acs.org |

| gem-di(hydroperoxy)cycloalkanes | 1:1 | Two OOH groups hydrogen-bonded to O=As | acs.org |

| 2-Chloro-4-nitrophenol | 1:1 | O-H···O hydrogen bond | ineos.ac.ru |

| Phenol | 1:1.5 | - | ineos.ac.ru |

Polymorphism and Pseudopolymorphism Studies in Triphenylarsine Oxide Hydrate Systems

Polymorphism, the ability of a substance to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (hydrates and solvates), are critical aspects of solid-state chemistry. researchgate.nettechniques-ingenieur.fr It is estimated that about one-third of pharmaceutical substances can form crystalline hydrates, a phenomenon that has significant implications for manufacturing and product stability. techniques-ingenieur.fr

While the provided search results focus heavily on the cocrystals of triphenylarsine oxide, they allude to the importance of studying different solid-state forms. The formation of hydrates is a key example of pseudopolymorphism. techniques-ingenieur.fr The characterization of different solvates and the potential for interconversion between them is a crucial area of study. For instance, solvent-mediated phase transitions can occur through the dissolution of one phase and the recrystallization of another. mdpi.com Although specific studies on the polymorphism of this compound were not explicitly detailed in the search results, the extensive work on its cocrystals with various hydrogen-bond donors suggests a rich and complex solid-state landscape worthy of further investigation into different polymorphic and pseudopolymorphic forms.

Solid-State Spectroscopic Confirmation of Structural Features (e.g., IR, Solid-State NMR)

Solid-state spectroscopic techniques, such as Infrared (IR) spectroscopy and solid-state Nuclear Magnetic Resonance (ssNMR), are invaluable for corroborating and further elucidating the structural features determined by X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the vibrations of chemical bonds and is an excellent tool for studying hydrogen bonding. The formation of hydrogen bonds with the arsenyl (As=O) group in triphenylarsine oxide leads to a noticeable shift in the As=O stretching frequency. researchgate.net In the cocrystals of Ph₃AsO with hydrogen peroxide and gem-di(hydroperoxy)cycloalkanes, a weakening of the As=O bond due to hydrogen bonding is observed in the IR spectra. researchgate.net

A comparison of the O-H stretching frequencies in the IR spectra of Ph₃AsO cocrystals with their Ph₃PO analogues confirms that Ph₃AsO is a stronger hydrogen-bond acceptor. For example, the O-H stretching frequency in a Ph₃AsO·dhp cocrystal is significantly lower (e.g., 3148 cm⁻¹) compared to the corresponding Ph₃PO cocrystal (e.g., 3269 cm⁻¹), indicating a stronger hydrogen bond in the arsine oxide adduct. researchgate.net

The table below shows a comparison of the As=O stretching frequencies in free and hydrogen-bonded triphenylarsine oxide.

| Compound | State | As=O Stretching Frequency (cm⁻¹) | Reference |

| Ph₃AsO | Pure | 879 | researchgate.net |

| [Ph₃AsO·H₂O₂]₂·H₂O₂ | Cocrystal | Lower than pure Ph₃AsO | researchgate.net |

| Ph₃AsO·dhp | Cocrystal | Lower than pure Ph₃AsO | researchgate.net |

Solid-State NMR Spectroscopy: While the search results primarily detail solution-state NMR, the principles apply to solid-state NMR as well. The chemical environment of atomic nuclei is highly sensitive to the surrounding electronic structure, which is influenced by intermolecular interactions like hydrogen bonding. In solution, the formation of hydrogen-bonded adducts of Ph₃AsO with hydrogen peroxide and dhp leads to a significant downfield shift of the hydroperoxy ¹H NMR resonance, confirming that the interactions persist in solution. acs.org For instance, the OOH proton signal shifts from 10.49 ppm in free dhp to 11.92 ppm in the adduct with Ph₃AsO in acetone-d₆. acs.org Solid-state NMR would provide even more detailed information about the specific molecular packing and non-covalent interactions within the crystal lattice. Studies on phosphine (B1218219) oxides, the phosphorus analogues, have demonstrated the utility of ³¹P solid-state NMR in analyzing the effects of hydrogen bonding. researchgate.net A similar approach using ⁷⁵As ssNMR could be envisioned for triphenylarsine oxide systems.

Coordination Chemistry and Metal Complexation of Triphenylarsine Oxide Hydrate

Ligand Behavior of Triphenylarsine (B46628) Oxide Hydrate (B1144303) in Transition Metal Complexes

The behavior of triphenylarsine oxide as a ligand is analogous to that of its well-studied phosphorus counterpart, triphenylphosphine (B44618) oxide (Ph₃PO). It is classified as a "hard" ligand due to the electronegative oxygen donor atom, leading to a preference for coordination with hard or borderline metal ions.

Triphenylarsine oxide exclusively functions as a monodentate ligand, coordinating to metal centers through its single oxygen donor atom. wikipedia.org This O-coordination is the primary mode of interaction, forming a stable metal-oxygen bond. The lone pairs on the oxygen atom are donated to a vacant orbital of the metal ion, establishing a coordinate covalent bond.

Despite the presence of a water molecule in triphenylarsine oxide hydrate, the ligand itself does not engage in chelation. Chelation is a process where a single polydentate ligand binds to a central metal ion through two or more donor atoms, forming a stable ring structure known as a chelate ring. libretexts.orglibretexts.org Since triphenylarsine oxide possesses only one donor site (the oxygen atom), it is incapable of forming such a ring. The water of hydration is typically involved in hydrogen bonding within the crystal lattice, often linking two or more triphenylarsine oxide molecules, rather than participating directly in chelate formation with the metal center. chem960.com

The coordination can be represented as: Mⁿ⁺ + :O=As(C₆H₅)₃ → [M-O=As(C₆H₅)₃]ⁿ⁺

In multi-ligand complexes, multiple triphenylarsine oxide molecules can coordinate to a single metal center, as seen in the cerium(III) complex, [Ce(OAsPh₃)₃Cl₃]·CH₃CN, where three Ph₃AsO ligands are bound to the cerium ion. researchgate.net

The final coordination geometry of a metal-triphenylarsine oxide complex is a product of several interconnected factors, including the identity of the metal, its oxidation state, and the steric and electronic nature of any other ligands (ancillary ligands) present in the coordination sphere.

Metal Center and Oxidation State: The size and preferred coordination number of the metal ion are crucial. For example, larger ions like lanthanides in a +3 oxidation state can accommodate a higher number of ligands, often leading to coordination numbers of 8 or 9. A documented cerium(III) complex with triphenylarsine oxide, [Ce(OAsPh₃)₃Cl₃]·CH₃CN, exhibits an octahedral geometry (coordination number 6). researchgate.net In contrast, smaller, divalent first-row transition metals like Co(II) often form four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. acs.orghawaii.edu

Steric Hindrance: The three bulky phenyl groups on the arsenic atom create considerable steric bulk. This can limit the number of triphenylarsine oxide ligands that can coordinate to a single metal center and influences their arrangement, favoring less crowded geometries.

Synthesis and Advanced Characterization of Metal-Triphenylarsine Oxide Hydrate Complexes

The synthesis of these complexes typically involves the direct reaction of a hydrated metal salt with a stoichiometric amount of this compound in a suitable solvent. Characterization relies on a suite of analytical techniques, with single-crystal X-ray diffraction being the most definitive for structural elucidation.

The interplay of factors discussed previously leads to significant structural diversity. Common geometries include tetrahedral, square planar, and octahedral. hawaii.edulumenlearning.com

For octahedral complexes with multiple ligand types, stereoisomerism is possible. youtube.comdspmuranchi.ac.in For a generic complex of the type [M(OAsPh₃)₂X₄], two geometric isomers, cis and trans, could exist. In the cis isomer, the two triphenylarsine oxide ligands are adjacent (90° apart), while in the trans isomer, they are opposite each other (180° apart).

A specific example of stereochemistry is observed in the octahedral complex [Ce(OAsPh₃)₃Cl₃]·CH₃CN, where the three triphenylarsine oxide ligands adopt a facial (fac) arrangement, occupying one face of the octahedron. The alternative would be a meridional (mer) arrangement, where the three ligands would lie in a plane that includes the central metal ion. researchgate.net

Table 1: Examples of Coordination Geometries

| Complex Formula Type | Coordination Number | Typical Geometry | Potential Isomerism |

|---|---|---|---|

| [M(OAsPh₃)₄]ⁿ⁺ | 4 | Tetrahedral | - |

| [M(OAsPh₃)₂X₂]ⁿ⁺ | 4 | Square Planar | Cis/Trans |

| [M(OAsPh₃)₆]ⁿ⁺ | 6 | Octahedral | - |

| [M(OAsPh₃)₃X₃]ⁿ⁺ | 6 | Octahedral | Facial/Meridional |

The coordination of triphenylarsine oxide to a transition metal ion alters the energies of the metal's d-orbitals. This splitting of the d-orbitals allows for electronic transitions when the complex absorbs light, often in the visible region of the spectrum. hhrc.ac.in Analysis of these d-d transitions via UV-Visible spectroscopy provides insight into the coordination geometry and the strength of the metal-ligand interaction (ligand field strength). As an oxygen-donor ligand, triphenylarsine oxide is generally considered a weak-field ligand, resulting in a smaller energy gap (Δ) between the split d-orbitals.

This has direct consequences for the magnetic properties of the complex. youtube.com For a metal ion with a d⁴ to d⁷ electron configuration, a weak ligand field often results in a "high-spin" complex, where electrons occupy the higher energy d-orbitals before pairing in the lower energy ones, maximizing the number of unpaired electrons. lscollege.ac.in Consequently, complexes of metals like Co(II) (d⁷) with triphenylarsine oxide are expected to be paramagnetic and exhibit a magnetic moment corresponding to three unpaired electrons. acs.org

In the case of lanthanide complexes, such as those with Eu(III) and Tb(III), the coordination of triphenylarsine oxide can lead to pronounced luminescence. researchgate.net The organic ligand absorbs UV light and efficiently transfers the energy to the metal ion, which then emits light at its characteristic wavelengths, a process crucial for applications in optical materials.

Table 2: Expected Magnetic Behavior for Octahedral Complexes

| Metal Ion (dⁿ) | Spin State (with Ph₃AsO) | Number of Unpaired Electrons | Magnetic Behavior |

|---|---|---|---|

| Cr(III) (d³) | High-spin | 3 | Paramagnetic |

| Mn(II) (d⁵) | High-spin | 5 | Strongly Paramagnetic |

| Fe(III) (d⁵) | High-spin | 5 | Strongly Paramagnetic |

| Co(II) (d⁷) | High-spin | 3 | Paramagnetic |

| Ni(II) (d⁸) | High-spin | 2 | Paramagnetic |

Reactivity and Stability of Coordinated Triphenylarsine Oxide within Metal Complexes

The stability of metal-triphenylarsine oxide complexes varies, but they are generally robust enough to be isolated and characterized. The primary reactivity of the complex often involves either the substitution of the triphenylarsine oxide ligand or a reaction centered on the ligand itself.

As a relatively weak Lewis base, the triphenylarsine oxide ligand can be displaced by stronger ligands in substitution reactions. wikipedia.orgsolubilityofthings.com The lability of the M-OAsPh₃ bond depends on the metal center and the reaction conditions.

The coordinated ligand itself can also undergo reactions. The arsenic-oxygen bond is the most reactive site. While stable under many conditions, it can be susceptible to deoxygenation. For example, in analogous phosphine (B1218219) oxide complexes, reduction of the coordinated ligand to the corresponding phosphine has been observed, particularly with low-valent metal centers that are easily oxidized. wikipedia.org A similar reaction could be envisioned for coordinated triphenylarsine oxide, where the metal center is oxidized, and the ligand is reduced to triphenylarsine (Ph₃As).

Mⁿ⁺-[O=AsPh₃] + Reductant → M⁽ⁿ⁺¹⁾⁺ + AsPh₃ + O²⁻ (schematic)

Reaction Mechanisms and Pathways Involving Triphenylarsine Oxide Hydrate

Mechanistic Investigations of Hydrolysis and Solvolysis Reactions

The formation of triphenylarsine (B46628) oxide often proceeds via the hydrolysis of a triphenylarsine dihalide precursor, such as dichlorotriphenylarsorane ((C₆H₅)₃AsCl₂). The mechanism of this hydrolysis provides insight into the stability and formation of the As=O bond.

The reaction is proposed to proceed through a nucleophilic substitution pathway. Initially, a water molecule acts as a nucleophile, attacking the electrophilic arsenic center. This is followed by the elimination of two molecules of hydrogen chloride (HCl) to yield triphenylarsine oxide. An unstable geminal diol-like intermediate, (C₆H₅)₃As(OH)₂, is thought to be formed, which readily loses a molecule of water to form the stable oxide.

Nucleophilic Attack: A water molecule attacks the arsenic atom of the dihalide, displacing one of the halide ions. This step may occur sequentially.

Formation of Halohydrin Intermediate: A gem-halohydrin intermediate, (C₆H₅)₃As(OH)Cl, is formed.

Second Nucleophilic Attack: A second water molecule attacks the intermediate, displacing the remaining halide ion.

Formation of Unstable Diol: This results in the formation of a geminal diol, (C₆H₅)₃As(OH)₂.

Dehydration: The gem-diol is unstable and rapidly undergoes dehydration (loss of a water molecule) to form the thermodynamically stable triphenylarsine oxide with its characteristic As=O double bond.

Triphenylarsine oxide readily forms a stable monohydrate where a water molecule is hydrogen-bonded to the oxygen atoms of two triphenylarsine oxide molecules. This interaction with water is a crucial aspect of its chemistry, though the detailed kinetics of hydrate (B1144303) formation and dissociation are not extensively documented.

Proposed Catalytic Cycles in Organic Transformations

Triphenylarsine oxide is not merely a stable endpoint of oxidation; it also functions as a crucial ligand or co-catalyst in various organic transformations. Its role is particularly notable in asymmetric catalysis.

A significant example is its use in the lanthanum-BINOL catalyzed asymmetric epoxidation of enones. In this system, triphenylarsine oxide acts as a key ancillary ligand that modulates the structure and reactivity of the lanthanum catalyst.

Proposed Catalytic Cycle for Asymmetric Epoxidation:

A probable catalytic cycle involves the following key steps:

Catalyst Formation: The active catalyst is generated in situ from a lanthanum source (e.g., La(O-i-Pr)₃), a chiral ligand like BINOL, and triphenylarsine oxide. Spectroscopic and X-ray crystallographic studies suggest that the active species is a complex with a 1:1:1 ratio of La:BINOL:TPAO. researchgate.net

Substrate Coordination: The enone substrate coordinates to the Lewis acidic lanthanum center of the chiral complex. The triphenylarsine oxide ligand influences the steric environment, which is crucial for the subsequent enantioselective step.

Nucleophilic Attack: A nucleophilic oxidant, typically an organic hydroperoxide like cumene (B47948) hydroperoxide (CHP), coordinates to the lanthanum center.

Oxygen Transfer: The coordinated peroxide delivers an oxygen atom to the double bond of the enone in a stereocontrolled manner, directed by the chiral BINOL ligand and the bulky triphenylarsine oxide.

Product Release: The resulting epoxide product dissociates from the catalyst complex.

Catalyst Regeneration: The lanthanum complex is regenerated, ready to start a new cycle.

The triphenylarsine oxide is believed to prevent the formation of inactive oligomeric lanthanum-BINOL species and helps to create a well-defined, monomeric catalytic species, thereby enhancing both reactivity and enantioselectivity. researchgate.net

Photochemical and Thermal Reactivity Studies

Detailed mechanistic studies on the specific photochemical and thermal decomposition pathways of triphenylarsine oxide are not extensively reported in the literature. However, insights can be drawn from the behavior of other organoarsenic compounds.

Photochemical Reactivity: Aromatic organoarsenic compounds are known to undergo photocatalytic degradation. researchgate.netsemanticscholar.orgresearchgate.net This process typically involves irradiation with UV light in the presence of a semiconductor photocatalyst like TiO₂. The mechanism is believed to proceed via the generation of highly reactive radical species. researchgate.netsemanticscholar.org

Radical Formation: Upon UV irradiation, the photocatalyst generates electron-hole pairs. These react with water and oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). researchgate.net

Degradation Pathway: These powerful radicals are thought to attack the organoarsenic molecule. A likely pathway involves the cleavage of the arsenic-carbon (As-C) bonds, leading to the breakdown of the phenyl groups and the eventual mineralization of arsenic into inorganic forms, such as arsenate (As(V)). acs.org For triphenylarsine oxide, this would imply the stepwise degradation of the phenyl rings and the ultimate conversion to inorganic arsenic.

Thermal Reactivity: The thermal decomposition of tertiary arsine oxides is expected to be a high-temperature process due to the stability of the As-C and As=O bonds. While specific studies on triphenylarsine oxide are scarce, the thermolysis of related arsenic compounds, such as arsenic(V) sulfide (B99878) (As₂S₅), shows a decomposition pathway involving the loss of the more weakly bound atoms to form a more stable lower-oxidation-state species (As₂S₃). mdpi.com By analogy, the high-temperature decomposition of triphenylarsine oxide might involve the homolytic cleavage of As-C bonds, potentially leading to the formation of metallic arsenic, arsenic oxides, and various organic products derived from the phenyl rings, such as biphenyl (B1667301) and benzene (B151609). The decomposition of other arsenic compounds like arsine (AsH₃) and arsenic oxides (As₂O₅ and As₂O₃) has been studied, but these mechanisms are not directly transferable to complex organometallic oxides. acs.orgresearchgate.netnih.gov

Redox Chemistry of the Triphenylarsine Oxide System

The redox chemistry of the triphenylarsine oxide system is fundamentally centered on the interconversion between the arsenic(III) state in triphenylarsine ((C₆H₅)₃As) and the arsenic(V) state in triphenylarsine oxide ((C₆H₅)₃As=O).

Oxidation of Triphenylarsine to Triphenylarsine Oxide: The oxidation of triphenylarsine is a common route to the oxide. This transformation can be achieved by various oxidizing agents, and the mechanism can vary.

With Peroxides: Reagents like hydrogen peroxide (H₂O₂) are commonly used for this oxidation. The reaction is believed to proceed via a nucleophilic attack of the lone pair on the arsenic(III) atom on the electrophilic oxygen of the peroxide, followed by the departure of water. ottokemi.com

With Metal Catalysts: The oxidation can be catalyzed by metal compounds. For instance, the oxidation by dioxygen is facilitated by iron(III) complexes. acs.org The oxidation using chromium(VI) has been suggested to involve a one-electron-transfer process. acs.org

Biological Oxidation: Certain fungi, such as Trichoderma harzianum, are capable of oxidizing triphenylarsine to triphenylarsine oxide, demonstrating a biological electron transfer pathway from As(III) to As(V). nih.gov

Reduction of Triphenylarsine Oxide to Triphenylarsine: The deoxygenation of triphenylarsine oxide regenerates the corresponding arsine and is a key transformation.

Chemical Reduction: Reducing agents such as sulfur dioxide in the presence of hydrochloric acid or low-valent titanium species are effective for this purpose. acs.org

Electrochemical Reduction: Polarographic studies have shown that triphenylarsine oxide undergoes a reduction process at the electrode surface. The product of this electrode reaction has been identified as triphenylarsine, confirming the electrochemical accessibility of the As(V) to As(III) reduction. This allows for the quantitative determination of the oxide in the presence of the arsine.

The redox behavior highlights the ability of the arsenic center to shuttle between the +3 and +5 oxidation states, a property that underpins its utility in both stoichiometric and catalytic reactions.

Theoretical and Computational Investigations of Triphenylarsine Oxide Hydrate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics

No specific DFT studies on the electronic structure and bonding characteristics of Triphenylarsine (B46628) oxide hydrate (B1144303) were identified. While DFT has been extensively used to study a wide range of molecules, including some organoarsenic compounds, a dedicated analysis of the hydrate of Triphenylarsine oxide is not present in the surveyed literature.

Ab Initio Calculations of Molecular Geometry and Vibrational Frequencies

There is a lack of published ab initio calculations detailing the optimized molecular geometry and predicted vibrational frequencies for Triphenylarsine oxide hydrate. Such studies would be valuable for understanding the structural parameters of the molecule and the influence of the water of hydration on its vibrational modes.

Prediction of Reactivity and Mechanistic Pathways using Advanced Computational Methods

Advanced computational studies aimed at predicting the reactivity and mechanistic pathways of this compound are not available in the reviewed literature. Such investigations would be crucial for understanding its chemical behavior and potential applications.

Due to the absence of specific research data for this compound in the public domain, the generation of a thorough and informative article with detailed research findings and data tables, as per the user's request, cannot be fulfilled at this time. Further dedicated computational research is needed to elucidate the theoretical aspects of this particular chemical compound.

Catalytic Applications and Mechanistic Insights of Triphenylarsine Oxide Hydrate and Its Derivatives

Limited Role as a Catalyst or Co-catalyst in Specific Organic Transformations

Investigations into the catalytic applications of Triphenylarsine (B46628) oxide hydrate (B1144303) reveal a narrow and specific scope. Its utility is often noted in stoichiometric roles rather than truly catalytic cycles.

Investigations into Hydrolysis Reactions of Activated Nitriles

Triphenylarsine oxide has been identified as a reagent for the hydrolysis of activated nitriles. This reaction is a fundamental transformation in organic synthesis, converting nitriles into amides or carboxylic acids. However, the available scientific literature primarily discusses this as a reagent-mediated conversion rather than a catalytic process. In a catalytic cycle, a small amount of the catalyst would be expected to facilitate the conversion of a large amount of the substrate. The current evidence does not substantially support this catalytic behavior for Triphenylarsine oxide hydrate in nitrile hydrolysis. The general mechanisms for nitrile hydrolysis typically proceed under acidic or basic conditions, where a proton or hydroxide ion acts as the catalyst.

Applications in Oxidation and C-C Coupling Reactions

The role of this compound as a direct catalyst in oxidation and carbon-carbon (C-C) coupling reactions is not well-established. While the related compound, triphenylarsine ((C₆H₅)₃As), is known to serve as a ligand for transition metals like palladium in C-C coupling reactions such as the Stille coupling, this involves the arsine, not the oxide. The arsine ligand can accelerate the reaction rate. Similarly, the phosphorus analogue, triphenylphosphine (B44618) oxide, has been studied as a stabilizing ligand in palladium-catalyzed cross-coupling reactions. However, this does not directly translate to this compound functioning as the primary catalyst for these transformations. The broader field of oxidation catalysis involves a vast array of metal-based catalysts and enzymes, but this compound is not a commonly cited example.

Identification of Active Catalytic Species and Proposed Reaction Mechanisms

Due to the limited information on its direct catalytic applications, the identification of active catalytic species derived from this compound and the corresponding reaction mechanisms are not detailed in the scientific literature. For a substance to be considered a catalyst, it must participate in a reaction, increase its rate, and be regenerated at the end of the process, forming a catalytic cycle. Such cycles have not been elucidated for this compound in the context of nitrile hydrolysis, oxidation, or C-C coupling reactions.

Strategies for Catalyst Regeneration and Deactivation Analysis

The concepts of catalyst regeneration and deactivation are central to industrial and synthetic chemistry. However, these topics are discussed in the context of established catalytic systems. The scientific literature contains information on the deactivation of catalysts by arsenic-containing compounds, where arsenic acts as a poison to the catalyst. There is also research on the regeneration of catalysts that have been poisoned by arsenic. This is fundamentally different from the deactivation and regeneration of a catalyst based on an arsenic compound like this compound. There is currently a lack of information on deactivation pathways and regeneration strategies for this compound when used in a hypothetical catalytic role.

Supramolecular Chemistry and Self Assembly of Triphenylarsine Oxide Hydrate

Crystal Engineering Principles Applied to Triphenylarsine (B46628) Oxide Hydrate (B1144303) Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org In the context of triphenylarsine oxide hydrate, this principle is primarily demonstrated through the deliberate use of strong hydrogen bonds to construct robust crystalline lattices. wikipedia.org Triphenylarsine oxide (Ph₃AsO) is recognized as a powerful hydrogen-bond acceptor, a property stemming from its high Lewis basicity, which is even greater than its phosphorus equivalent, triphenylphosphine (B44618) oxide (Ph₃PO). nih.gov

The self-assembly process is guided by the specific and directional nature of the hydrogen bonds formed between the oxygen atom of the Ph₃AsO molecule and hydrogen-bond donors, such as water. The crystal structure of triphenylarsine oxide monohydrate reveals a well-defined arrangement where each water molecule acts as a bridge, hydrogen-bonded to the oxygen atoms of two different triphenylarsine oxide molecules. chem960.com This creates a stable, repeating network. The unequal rotation of the phenyl rings around the C–As bonds results in the triphenylarsine oxide molecule having no inherent symmetry within the crystal. chem960.com The predictability of this hydrogen bonding motif makes Ph₃AsO a valuable building block in crystal engineering. nih.gov

Table 1: Crystallographic Data for Triphenylarsine Oxide Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.14 Å |

| b | 19.33 Å |

| c | 8.38 Å |

| β | 113.8° |

| Molecules per unit cell (Z) | 4 |

Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1969. chem960.com

Formation of Cocrystals and Hydrates with Diverse Guest Molecules

Triphenylarsine oxide readily forms a stable monohydrate, Ph₃AsO·H₂O, by incorporating a water molecule into its crystal lattice through hydrogen bonding. Beyond simple hydration, its potent hydrogen-bond acceptor capacity allows it to form cocrystals with a wide array of hydrogen-bond donating guest molecules. nih.gov Cocrystals are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of cocrystal hydrates is a strategy to create molecular materials with potentially enhanced properties, such as stability in humid conditions. researchgate.net

Ph₃AsO has been successfully used to form cocrystals with molecules like hydrogen peroxide (H₂O₂) and gem-dihydroperoxides. nih.gov In these structures, the strong As=O···H-O hydrogen bond is the primary interaction that directs the assembly. nih.gov For instance, the cocrystal of Ph₃AsO with H₂O₂ demonstrates notable stability. nih.gov Competition experiments have shown that Ph₃AsO can selectively bind to hydrogen peroxide even in the presence of its phosphorus analog, triphenylphosphine oxide, underscoring its superior electron-donating ability. nih.gov

Table 2: Examples of Triphenylarsine Oxide Cocrystals

| Guest Molecule | Cocrystal System | Key Interaction |

|---|---|---|

| Water (H₂O) | Ph₃AsO·H₂O (Monohydrate) | As=O···H-O-H |

| Hydrogen Peroxide (H₂O₂) | (Ph₃AsO)₂·H₂O₂ | As=O···H-O-O-H |

| gem-Di(hydroperoxy)cycloalkanes | Ph₃AsO with various dihydroperoxides | As=O···H-O-O-R |

Source: Inorganic Chemistry, 2025. nih.gov

Directionality of Hydrogen Bonding in Supramolecular Architectures

In the crystal structure of the monohydrate, each water molecule is linked to two triphenylarsine oxide molecules, and conversely, each triphenylarsine oxide is bonded to two different water molecules. chem960.com This creates a chain-like or sheet-like supramolecular assembly. The specific distances and angles of these hydrogen bonds are critical in determining the packing and stability of the crystal. The O(H)···O distances have been measured at 2.78 Å and 2.81 Å, which are characteristic of moderately strong hydrogen bonds. chem960.com This directional and specific bonding is key to building complex, yet ordered, three-dimensional networks from simple molecular components. mpg.deresearchgate.net

Table 3: Key Intermolecular Distances in Triphenylarsine Oxide Monohydrate

| Bond/Interaction | Distance (Å) |

|---|---|

| As=O | 1.644 ± 0.007 |

| As–C (average) | 1.907 ± 0.009 |

| O(H)···O | 2.78 |

| O(H)···O | 2.81 |

Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1969. chem960.com

Role in Host-Guest Chemistry and Design of Advanced Materials

The principles of host-guest chemistry involve the formation of larger supramolecular complexes from smaller molecules (guests) held within a larger molecule or framework (host). rsc.orgrsc.org Triphenylarsine oxide, through its ability to form stable, hydrogen-bonded structures with guest molecules like water, serves as an excellent host component. mdpi.com Its predictable self-assembly into hydrates and cocrystals makes it a useful tool for designing advanced materials where the properties are dictated by the organized arrangement of molecules in the solid state. wikipedia.orgnih.gov

By selecting different guest molecules, it is possible to fine-tune the properties of the resulting cocrystal, such as stability, solubility, or even reactivity. nih.gov For example, the cocrystal of Ph₃AsO with hydrogen peroxide creates a stable solid form of an oxidizing agent. nih.gov This demonstrates the potential for using Ph₃AsO to encapsulate and stabilize small, reactive molecules within a crystalline matrix. This approach is central to the development of new functional materials, where the supramolecular arrangement of components leads to emergent properties not present in the individual molecules. rsc.org The reliability of the As=O···H hydrogen bond as a supramolecular synthon allows for the rational design of these materials.

Advanced Spectroscopic Characterization and Analytical Methodologies for Triphenylarsine Oxide Hydrate

Detailed Vibrational Spectroscopic Analysis (IR, Raman) for Bonding Environments and Hydrogen Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding environments within triphenylarsine (B46628) oxide hydrate (B1144303). It is particularly sensitive to the As=O bond and the hydrogen-bonding interactions involving the water molecule.

The most characteristic vibration is the As=O stretching frequency. In anhydrous triphenylarsine oxide, this band appears at approximately 881 cm⁻¹. nih.gov This frequency is sensitive to the electronic environment of the arsenic atom and the nature of the oxygen bond. The formation of the hydrate, Ph₃AsO·H₂O, introduces hydrogen bonding between the water molecule and the oxygen atom of the As=O group. This interaction weakens the As=O double bond, resulting in a noticeable shift of the stretching frequency to a lower wavenumber. rsc.org

Furthermore, the presence of the water molecule in the hydrate is clearly identified by broad O-H stretching bands in the IR spectrum, typically observed around 3400 cm⁻¹. The broadness of this peak is a classic indicator of hydrogen-bonded hydroxyl groups. In cocrystals of triphenylarsine oxide with hydrogen peroxide, which serve as a structural analogue, a significant weakening of the As=O bond due to hydrogen bonding is also observed. rsc.org Raman spectroscopy provides complementary information, particularly for the ν(O-O) stretching bands in peroxide adducts, confirming the presence of these groups in the solid state. rsc.org

| Vibrational Mode | Anhydrous Ph₃AsO (cm⁻¹) | Ph₃AsO·H₂O (cm⁻¹) | Assignment |

| As=O Stretch | ~881 | < 881 | Stretching vibration of the arsenic-oxygen double bond, shifted to lower frequency upon hydrogen bonding. |

| O-H Stretch | N/A | ~3400 (broad) | Stretching vibration of the water molecule's hydroxyl groups, broadened due to hydrogen bonding. |

| Ph-As Stretch | 474-479 | ~475 | Asymmetric stretching of the phenyl-arsenic bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure and dynamics of triphenylarsine oxide hydrate in solution. Through various NMR experiments, it is possible to map the carbon-hydrogen framework and confirm the molecular structure.

The ¹H NMR spectrum of triphenylarsine oxide is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The phenyl protons exhibit complex multiplet patterns due to coupling between ortho, meta, and para protons. In the hydrated form, a signal corresponding to the water protons would also be expected, although its chemical shift can vary depending on the solvent and concentration. The formation of hydrogen-bonded adducts in solution can lead to significant downfield shifts of the involved protons, confirming that these interactions persist in the solution state. nih.govchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For triphenylarsine oxide, four distinct signals are expected for the phenyl groups: one for the ipso-carbon (the carbon directly attached to arsenic) and one each for the ortho, meta, and para carbons. The chemical shifts of these carbons provide insight into the electronic effects of the arsenic-oxygen group on the aromatic rings. nih.govuomustansiriyah.edu.iq

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 - 8.0 | Multiplets | Aromatic protons (ortho, meta, para) of the phenyl rings. |

| ¹H | Variable | Singlet (broad) | Protons of the water molecule in the hydrate. |

| ¹³C | ~128 - 135 | Singlet | Aromatic carbons (ortho, meta, para). |

| ¹³C | ~135 - 140 | Singlet | Ipso-carbon of the phenyl rings (C-As). |

Note: Specific chemical shifts for the hydrate are not widely reported and are estimated based on the anhydrous compound and general principles.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning signals and determining the detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same phenyl ring. youtube.comyoutube.com Cross-peaks would connect the ortho protons to the meta protons, and the meta protons to the para proton, confirming the spin system of the phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. youtube.comyoutube.com It would definitively link each proton signal (ortho, meta, para) to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. youtube.com In a rigid molecule like triphenylarsine oxide, NOESY can show through-space correlations between protons on different phenyl rings, offering insights into their relative orientation.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be employed. ub.edunih.gov

The analysis would begin with the protonated molecule, [M+H]⁺. In the case of the hydrate, the initial fragmentation step would almost certainly be the loss of the weakly bound water molecule (18 Da) to give the ion corresponding to protonated anhydrous triphenylarsine oxide at m/z 323.

Subsequent fragmentation of the [C₁₈H₁₅AsO+H]⁺ ion would likely proceed through pathways that lead to stable fragments. A common fragmentation pattern for organoarsenic compounds involves the cleavage of the arsenic-carbon bonds. libretexts.org Key fragmentation steps could include:

Loss of a phenyl radical (•C₆H₅, 77 Da): This would lead to the formation of a diphenylarsinoyl cation, [(C₆H₅)₂AsO]⁺.

Loss of a phenoxy radical (•OC₆H₅, 93 Da): This rearrangement could produce the diphenylarsine (B13773895) cation, [(C₆H₅)₂As]⁺.

Formation of the triphenylarsine radical cation ([As(C₆H₅)₃]⁺•, m/z 306): This could occur through the loss of an oxygen atom.

Formation of the tetraphenylarsonium cation fragment: While less direct, rearrangements could lead to fragments related to the stable tetraphenylarsonium ion if impurities or adducts are present.

The analysis of these fragmentation pathways provides strong corroborative evidence for the molecular structure.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. geoscienceworld.org For this compound, an As K-edge XAS experiment would yield critical data on the arsenic center.

The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the arsenic atom. libretexts.orguu.nl The energy of the absorption edge directly correlates with the oxidation state; for this compound, the edge energy would be characteristic of As(V). minsocam.org This allows for a clear distinction from As(III) or As(0) species. msu.ru The shape and features of the pre-edge and the rising edge provide a fingerprint of the local coordination environment, which is expected to be tetrahedral for the arsenic atom bonded to three phenyl carbons and one oxygen. minsocam.orggeoscienceworld.org

EXAFS: The EXAFS region contains information about the local atomic environment around the arsenic atom, including the identity of neighboring atoms, their distances, and coordination numbers. Analysis of the EXAFS oscillations would allow for the precise determination of the As-C and As=O bond lengths. This data would provide direct, quantitative confirmation of the local structure around the arsenic atom in the solid state.

While specific XAS studies on this compound are not prominent in the literature, the technique remains a potent method for definitively characterizing the arsenic center's oxidation state and coordination environment, complementing data from diffraction and other spectroscopic methods. nih.govgeoscienceworld.org

Comparative Studies with Analogous Organophosphorus and Other Organoarsenic Compounds

Structural and Electronic Comparisons with Triphenylphosphine (B44618) Oxide and its Hydrates

The structural and electronic properties of triphenylarsine (B46628) oxide (Ph₃AsO) and its hydrate (B1144303) are intrinsically linked to its Group 15 counterpart, triphenylphosphine oxide (Ph₃PO). Single-crystal X-ray diffraction studies have provided precise data on their solid-state structures, revealing key differences in bond lengths, angles, and crystal packing, which are influenced by the different atomic radii of arsenic and phosphorus and their respective electronic characteristics.

Triphenylarsine oxide monohydrate (Ph₃AsO·H₂O) crystallizes in the monoclinic space group P21/c. The crystal structure is characterized by the formation of centrosymmetric dimers, where each water molecule is hydrogen-bonded to the oxygen atoms of two separate Ph₃AsO molecules. nih.gov In contrast, triphenylphosphine oxide can form a hemihydrate, (Ph₃PO)₂·H₂O, which crystallizes in the orthorhombic space group Fdd2. nih.gov In this structure, the water molecule's oxygen atom is situated on a crystallographic twofold axis and is linked by hydrogen bonds to two oxide molecules. nih.gov

A comparison of key bond lengths highlights the influence of the central atom. The As=O bond in the monohydrate is 1.644 Å, while the P=O bond in anhydrous Ph₃PO is shorter, typically measured between 1.46 and 1.48 Å. nih.govnih.gov This difference is consistent with the larger atomic radius of arsenic compared to phosphorus. Similarly, the As–C bonds are longer (mean 1.907 Å) than the P–C bonds (mean ~1.76-1.80 Å). nih.govnih.govnih.gov

| Parameter | Triphenylarsine Oxide Monohydrate (Ph₃AsO·H₂O) | Triphenylphosphine Oxide Hemihydrate ((Ph₃PO)₂·H₂O) | Anhydrous Triphenylphosphine Oxide (Ph₃PO) |

|---|---|---|---|

| Formula | C₁₈H₁₇AsO₂ | C₁₈H₁₆OP₀.₅ | C₁₈H₁₅OP |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic / Monoclinic |

| Space Group | P21/c | Fdd2 | Pbca / P2₁/c |

| X=O Bond Length (Å) | 1.644 (As=O) | Not specified in source | ~1.46 - 1.48 (P=O) |

| X–C Bond Length (Å) | 1.907 (mean As–C) | ~1.8 (mean P–C) | ~1.76 (mean P–C) |

| O···H₂O Distance (Å) | 2.78 and 2.81 | 2.856 | N/A |

Electronically, a significant point of comparison is the Lewis basicity of the oxygen atom. While both molecules are used as Lewis base organocatalysts, studies suggest that triphenylarsine oxide is a weaker Lewis base than triphenylphosphine oxide. hku.hk This property influences their ability to act as hydrogen-bond acceptors and their behavior as ligands in coordination complexes.

Comparative Reactivity and Ligand Behavior Across Group 15 Oxide Systems

The differences in structure and electronic properties between Ph₃AsO and Ph₃PO manifest in their reactivity and ligand behavior. Both compounds are known to form coordination complexes with a variety of metals, typically binding through the oxygen atom. For example, both have been used to synthesize complexes with cobalt(II). nih.govchegg.com The stability and properties of these complexes are influenced by the Lewis basicity of the ligand; the stronger Lewis basicity of Ph₃PO generally leads to more stable adducts with hard metal centers. nih.gov

Their capacity as hydrogen bond acceptors is also a key aspect of their reactivity. Ph₃AsO readily forms a stable monohydrate and can also form adducts with other hydrogen-bond donors like hydrogen peroxide. nih.govscientificupdate.com Ph₃PO also forms stable hydrates and is frequently used as a reagent to induce crystallization in other compounds through hydrogen bonding. The formation of these adducts is a direct consequence of the basicity of the E=O group (where E = As or P).

In the realm of organocatalysis, both oxides have been utilized to activate various substrates. For instance, triphenylphosphine oxide can activate trichlorosilane, while triphenylarsine oxide has been shown to activate both aryl and alkyl isocyanates for reactions such as intramolecular imine formation. hku.hk The subtly different Lewis basicities and steric profiles of the two oxides allow for complementary applications in catalysis.

Impact of Aryl Substituents on the Arsenic Center’s Properties and Reactivity

While specific studies on substituted triphenylarsine oxides are not extensively documented, the impact of aryl substituents on the properties and reactivity of the arsenic center can be inferred from well-established principles of physical organic chemistry. The electronic nature of the arsenic center and the basicity of the arsenyl (As=O) oxygen are directly influenced by the substituents on the three phenyl rings.

Introducing electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN), onto the phenyl rings is expected to decrease the electron density on the arsenic atom and, by extension, on the arsenyl oxygen. This effect, transmitted through inductive and resonance effects, would reduce the Lewis basicity of the oxygen atom. Consequently, a substituted Ph₃AsO with EWGs would be a weaker hydrogen bond acceptor and a poorer ligand for metal centers compared to the unsubstituted parent compound.

Conversely, placing electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH₃) or methyl (–CH₃), on the aryl rings would increase the electron density at the reaction center. This would enhance the Lewis basicity of the arsenyl oxygen, making the substituted compound a stronger ligand and hydrogen bond acceptor. These predictions are based on general trends observed in other aromatic systems, where substituent effects can be quantified using Hammett-type relationships to correlate reaction rates and equilibrium constants with the electronic properties of the substituents. researchgate.net Analogous effects have been noted in related Group 15 compounds, such as triarylstibanes, where resonance effects of ring substituents play an important role in their reactivity. researchgate.net

Homologous Series Analysis: Variations in Hydration States and Their Structural Consequences

An analysis of the homologous series of triorganoarsine oxides (R₃AsO) reveals significant variations in hydration behavior and crystal structure based on the nature of the organic substituent (R). Comparing the simplest alkyl member, trimethylarsine (B50810) oxide (Me₃AsO), with the bulky aryl member, triphenylarsine oxide (Ph₃AsO), highlights the influence of steric and electronic factors.

Triphenylarsine oxide crystallizes as a stable monohydrate (Ph₃AsO·H₂O). nih.gov The bulky phenyl groups create a specific steric environment that accommodates a single water molecule per oxide in a dimeric, hydrogen-bonded structure. Its phosphorus analogue, Ph₃PO, forms a hemihydrate, indicating that the subtle differences between As and P, combined with the large aryl groups, dictate a different packing arrangement and stoichiometry of hydration. nih.gov

In contrast, the less sterically demanding trimethylphosphine (B1194731) oxide (Me₃PO) crystallizes as a dihydrate (Me₃PO·2H₂O). nih.gov The crystal structure of this dihydrate features an extended hydrogen-bonding network where the Me₃PO molecules act as acceptors and the water molecules serve as both donors and acceptors. This arrangement forms 16-membered hydrogen-bonded rings that interconnect into layers. nih.gov While the crystal structure for a hydrate of trimethylarsine oxide is not as readily available, the behavior of its phosphine (B1218219) counterpart suggests that smaller alkyl groups allow for more extensive and complex hydrogen-bonding networks with a higher ratio of water molecules compared to the bulky triphenyl-substituted analogues. This trend demonstrates that the size and nature of the R group in R₃EO (E = As, P) systems are critical in determining the stoichiometry of hydration and the resulting supramolecular architecture in the solid state.

| Compound | Substituent (R) | Known Hydrate State | Key Structural Feature |

|---|---|---|---|

| Triphenylarsine Oxide | Phenyl | Monohydrate (Ph₃AsO·H₂O) | Centrosymmetric hydrogen-bonded dimers. |

| Triphenylphosphine Oxide | Phenyl | Hemihydrate ((Ph₃PO)₂·H₂O) | Water molecule bridges two oxide molecules. |

| Trimethylphosphine Oxide | Methyl | Dihydrate (Me₃PO·2H₂O) | Extended hydrogen-bonded layers forming 16-membered rings. |

Conclusion and Future Research Directions in Triphenylarsine Oxide Hydrate Chemistry

Synthesis of Key Research Findings and Contributions

Research into triphenylarsine (B46628) oxide hydrate (B1144303) has provided significant insights into the fundamental chemistry of organoarsenic compounds, particularly those in the As(V) oxidation state. The primary method for its synthesis involves the oxidation of triphenylarsine, commonly with hydrogen peroxide, followed by controlled crystallization to form the stable monohydrate, Ph₃AsO·H₂O.

A major contribution has been the detailed structural elucidation through single-crystal X-ray diffraction. These studies have definitively characterized the monohydrate's crystal structure, revealing a monoclinic system with the space group P21/c. chem960.com A key finding is the central role of hydrogen bonding; a water molecule is hydrogen-bonded to the oxygen atoms of two separate triphenylarsine oxide molecules, creating a networked structure. Research has established that triphenylarsine oxide is a powerful hydrogen-bond acceptor, a property stemming from its high Lewis basicity, which notably exceeds that of its phosphorus equivalent, triphenylphosphine (B44618) oxide. This strong acceptor capacity is a defining characteristic that governs its tendency to form stable hydrates and co-crystals.

The table below summarizes the crystallographic data for triphenylarsine oxide monohydrate.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Molecules per unit cell (Z) | 4 |

| a (Å) | 11.14 |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

Detailed cell parameters for b, c, and β were not fully specified in the reviewed literature. chem960.com

Identification of Unexplored Research Avenues and Methodological Challenges

Despite a solid foundational understanding, several areas of triphenylarsine oxide hydrate chemistry remain underexplored. The historical trajectory of organoarsenic chemistry, which saw a decline in experimental studies due to toxicity concerns, has left gaps in the exploration of functional applications for many such compounds. scite.aiwikipedia.org While the structure of the hydrate is known, its specific reactivity and potential as a synthetic intermediate, distinct from its anhydrous form, are not well-documented. Future research could focus on leveraging the hydrated structure as a supramolecular synthon.

Methodological challenges persist, primarily centered on safety and selectivity. The synthesis of organoarsenic compounds often requires volatile and highly toxic precursors. scite.ai While modern methods are being developed to circumvent this for some arsenic heterocycles, these safer pathways are not universally established. scite.ai A specific challenge in the context of triphenylarsine oxide is the precise control of hydration. The compound's propensity to form a stable hydrate means that obtaining the strictly anhydrous form requires rigorous conditions. Developing selective and efficient methods to control the hydration state would be a significant methodological advancement.

Potential for Development of Novel Functional Materials and Reagents

The unique properties of this compound, particularly its potent hydrogen-bonding capability, signal significant potential for developing novel materials. This strong and directional interaction could be exploited in the field of crystal engineering to construct complex supramolecular assemblies, co-crystals, and metal-organic frameworks (MOFs). The hydrate itself could serve as a structured building block, with the water molecule acting as a bridge to other components.

As a reagent, triphenylarsine oxide and its precursor, triphenylarsine, are utilized in coordination chemistry and catalysis. wikipedia.orgsigmaaldrich.com The hydrate's specific role in these applications is an area ripe for exploration. For instance, the coordinated water molecule could influence reaction mechanisms or the catalytic activity of metal complexes derived from it. The development of new catalysts or reagents where the hydrate structure is integral to its function represents a promising avenue for future work in synthetic chemistry. The broader field of organometallics is seeing increased use in creating materials with tailored electronic and optical properties, suggesting a potential, though unexplored, application space for functional materials derived from this compound. solubilityofthings.com

Interdisciplinary Approaches in Advanced Organoarsenic Chemistry

The field of organoarsenic chemistry has a rich history of interdisciplinary impact, from the development of fundamental chemical concepts like valency to the creation of early pharmaceuticals like Salvarsan. wikipedia.orgrsc.org Future advancements concerning compounds like this compound will likely arise from continued interdisciplinary collaboration.

Materials Science: The intersection of organometallic chemistry and materials science is critical for developing novel functional materials. solubilityofthings.com Applying principles of materials design to the supramolecular structures formed by this compound could lead to new polymers or crystalline materials with unique physical properties.

Environmental Science: While many synthetic organoarsenicals have been phased out due to environmental concerns, naturally occurring organoarsenic compounds are widespread. wikipedia.orgnih.gov Understanding the environmental transformation and fate of synthetic organoarsenicals requires collaboration between synthetic chemists and environmental scientists to develop models for their behavior and potential for bioremediation.

Pharmacology and Toxicology: Although historical applications in medicine have declined, the study of how organoarsenic compounds interact with biological systems, particularly the affinity of arsenic for thiol groups in proteins, remains a key area of toxicological research. nih.govmdpi.com Insights from this field can inform safety protocols and potentially guide the design of highly specialized therapeutic agents where the unique properties of arsenic are precisely targeted.

By integrating knowledge from these diverse fields, a more comprehensive understanding of this compound and its place within the broader context of advanced organoarsenic chemistry can be achieved.

Q & A

Q. What are the primary synthesis routes for triphenylarsine oxide hydrate, and how are structural features validated?

this compound is synthesized via oxidation of triphenylarsine using hydrogen peroxide (H₂O₂) in acetone under reflux or via potassium iodate (KIO₃) in concentrated HCl and CCl₄, where the endpoint is marked by color changes in the organic layer . Structural validation employs:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., As=O stretching at ~800 cm⁻¹) and distinguishes hydrate structures from dihydroxy forms .

- X-ray diffraction (XRD) : Confirms crystalline hydrate formation and lattice parameters .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and confirm hydration states .

Q. What safety protocols are critical when handling this compound in laboratory settings?